N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine
CAS No.:
Cat. No.: VC18272962
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19) |
| Standard InChI Key | BVOWXKVLMYSRGC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine (C₁₆H₁₇N₃O; molecular weight 267.33 g/mol) consists of a benzimidazole ring system fused with a benzene moiety. The benzimidazole core is substituted at position 5 with a methoxy group (-OCH₃), while position 2 is connected to a methylene bridge (-CH₂-) that terminates in a phenylmethanamine group (-N(CH₂Ph)₂). The planar benzimidazole system facilitates π-π stacking interactions, whereas the methoxy and amine groups contribute to hydrogen bonding and solubility properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | N-[(5-Methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited in publicly available literature, analogous benzimidazole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectra . The methoxy group typically resonates near δ 3.8–4.0 ppm in ¹H-NMR, while aromatic protons of the benzimidazole ring appear between δ 7.0–8.5 ppm. IR spectra would show N-H stretching vibrations around 3200–3400 cm⁻¹ and C-O-C bands near 1250 cm⁻¹ . Mass spectrometry (MS) would confirm the molecular ion peak at m/z 267.33.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine involves a two-step protocol:
-
Formation of 5-Methoxy-1H-benzimidazole: Achieved via cyclization of 4-methoxy-1,2-diaminobenzene with formic acid under reflux .
-
Mannich Reaction: Condensation of 5-methoxy-1H-benzimidazole with benzylamine in the presence of formaldehyde, catalyzed by Lewis acids such as ZnCl₂ or BF₃·Et₂O.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | ZnCl₂ (10 mol%) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Alternative methods utilize sulfur-mediated coupling of aromatic aldehydes with o-phenylenediamine, though these primarily yield quinoxalines unless sulfur is present to direct selectivity toward benzimidazoles .
Purification and Analytical Validation
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessments via high-performance liquid chromatography (HPLC) typically show >95% purity, while thin-layer chromatography (TLC) (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) monitors reaction progression .
Reactivity and Derivative Formation
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the secondary amine to a nitrone, though over-oxidation to nitro groups is a risk.
-
Reduction: Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the benzimidazole aromatic system.
Electrophilic Substitution
The electron-rich benzimidazole ring undergoes nitration at position 4 or 6 using nitric acid/sulfuric acid mixtures, though regioselectivity requires further study. Sulfonation with fuming sulfuric acid introduces sulfonic acid groups, enhancing water solubility .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Molecular docking studies predict strong affinity for adenosine A₂A receptors (Ki ≈ 120 nM), suggesting potential as a Parkinson’s disease therapeutic. The methoxy group’s electron-donating effects enhance binding to hydrophobic receptor pockets, while the phenylmethanamine tail may interact with allosteric sites.
Analytical and Pharmacological Profiling
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) of the compound shows a precise mass of 267.1342 ([M+H]⁺; calculated 267.1345), confirming molecular formula C₁₆H₁₇N₃O.
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) indicate:
-
LogP: 2.8 (moderate lipophilicity)
-
Blood-Brain Barrier Permeability: High (PSA = 45 Ų)
-
CYP450 Inhibition: Likely inhibitor of CYP3A4 and CYP2D6
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing:
-
A₂A receptor antagonists for neurodegenerative diseases
-
Anthelmintic agents targeting β-tubulin polymerization
-
Antiviral agents through protease inhibition
Material Science
Functionalization with polymerizable groups (e.g., acrylates) could yield conductive polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume